(3E)-1-(biphenyl-4-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-1-(biphenyl-4-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic molecule characterized by its unique structure, which includes a biphenyl group, a nitrobenzylidene moiety, and a dihydropyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(biphenyl-4-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves a multi-step process:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Synthesis of the Nitrobenzylidene Moiety: This involves the nitration of benzaldehyde followed by a condensation reaction with an appropriate amine to form the nitrobenzylidene group.
Construction of the Dihydropyrrolone Core: The dihydropyrrolone core is synthesized via a cyclization reaction involving an appropriate diketone and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrobenzylidene moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine, significantly altering the compound’s properties.
Substitution: The biphenyl and phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or sulfuric acid under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Dye and Pigment Industry: Its chromophoric properties make it suitable for use in dyes and pigments.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The biphenyl and nitrobenzylidene groups play crucial roles in these interactions, often involving π-π stacking or hydrogen bonding. The dihydropyrrolone core can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(3E)-1-(biphenyl-4-yl)-3-(4-aminobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure but with an amine group instead of a nitro group.
(3E)-1-(biphenyl-4-yl)-3-(4-methylbenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in (3E)-1-(biphenyl-4-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one imparts unique electronic and steric properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C29H20N2O3 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(3E)-3-[(4-nitrophenyl)methylidene]-5-phenyl-1-(4-phenylphenyl)pyrrol-2-one |
InChI |
InChI=1S/C29H20N2O3/c32-29-25(19-21-11-15-27(16-12-21)31(33)34)20-28(24-9-5-2-6-10-24)30(29)26-17-13-23(14-18-26)22-7-3-1-4-8-22/h1-20H/b25-19+ |
InChI Key |
UTAQBGKDMBEFNI-NCELDCMTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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